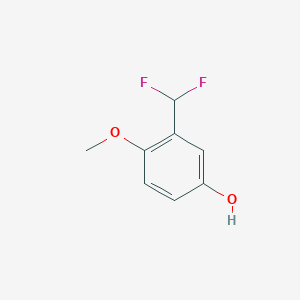

3-(Difluoromethyl)-4-methoxyphenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8F2O2 |

|---|---|

Molecular Weight |

174.14 g/mol |

IUPAC Name |

3-(difluoromethyl)-4-methoxyphenol |

InChI |

InChI=1S/C8H8F2O2/c1-12-7-3-2-5(11)4-6(7)8(9)10/h2-4,8,11H,1H3 |

InChI Key |

YJSKLHDHPXYVCR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)O)C(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Difluoromethyl 4 Methoxyphenol

Retrosynthetic Analysis and Strategic Disconnections for the Difluoromethylated Phenol (B47542) Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex target molecules by breaking them down into simpler, commercially available starting materials. youtube.comyoutube.com For 3-(difluoromethyl)-4-methoxyphenol, the primary strategic disconnections involve the carbon-carbon and carbon-oxygen bonds on the aromatic ring, as well as the carbon-fluorine bonds of the difluoromethyl group.

Two key retrosynthetic disconnections for the this compound core are:

Disconnection of the C-CF2H bond: This is the most direct approach, envisioning the introduction of the difluoromethyl group onto a pre-existing 4-methoxyphenol (B1676288) scaffold. This strategy relies on the development of robust difluoromethylation methods. The synthons for this disconnection are a 4-methoxyphenoxide anion (or a suitably protected derivative) and a difluoromethyl cation equivalent (e.g., +CHF2) or a difluorocarbene (:CF2). orgsyn.org

Disconnection of the aromatic C-O or C-C bonds: This approach involves constructing the aromatic ring itself with the required substitution pattern. For instance, a disconnection of the C-O bond of the methoxy (B1213986) group could lead to a difluoromethylated dihydroxybenzene precursor. Alternatively, a C-C bond disconnection might lead back to simpler, non-aromatic precursors that can be cyclized and aromatized. core.ac.uknih.gov This strategy can be particularly useful if direct difluoromethylation of the 4-methoxyphenol core proves to be inefficient or lacks the desired regioselectivity.

The choice of disconnection strategy is heavily influenced by the availability and reactivity of the corresponding synthetic equivalents (reagents that can effect the desired transformation).

Classical Synthetic Routes Towards Structurally Related Compounds and Their Limitations

The synthesis of structurally related compounds, such as 4-methoxyphenol, has been well-established through classical methods. One common approach is the mono-methylation of hydroquinone (B1673460) using reagents like dimethyl sulfate (B86663) in the presence of a base. prepchem.commdma.ch Another method involves the Baeyer-Villiger oxidation of p-anisaldehyde. mdma.chchemicalbook.com

However, these classical methods have significant limitations when considering the synthesis of this compound:

Lack of Regioselectivity: Classical electrophilic aromatic substitution reactions on 4-methoxyphenol would likely lead to substitution at the position ortho to the activating hydroxyl group (position 2) or the methoxy group (position 3), but achieving exclusive substitution at the 3-position while avoiding reaction at the 2-position would be challenging.

Harsh Reaction Conditions: Many classical methods require harsh conditions (e.g., strong acids, high temperatures) that are incompatible with the relatively sensitive difluoromethyl group. rsc.org

Unavailability of Reagents: The direct introduction of a difluoromethyl group using classical electrophilic aromatic substitution is not feasible due to the lack of a suitable electrophilic "CHF2+" source.

These limitations necessitate the development of more sophisticated and milder synthetic methodologies, which are explored in the following sections.

Recent Advances in Difluoromethylation Strategies Applicable to Phenolic Systems

The challenges associated with introducing the difluoromethyl group have spurred the development of novel synthetic methods. These can be broadly categorized into electrophilic, nucleophilic, and radical-mediated strategies.

Electrophilic Difluoromethylation Protocols

Electrophilic difluoromethylation typically involves the reaction of a nucleophilic substrate, such as a phenoxide, with a reagent that serves as a source of an electrophilic difluoromethyl species or, more commonly, difluorocarbene (:CF2). orgsyn.org Difluorocarbene, a neutral, electron-deficient species, readily reacts with electron-rich phenoxides to form the corresponding difluoromethyl ether. orgsyn.org

Several reagents have been developed to generate difluorocarbene under mild conditions. A notable example is sodium chlorodifluoroacetate (ClCF2CO2Na), a stable, commercially available solid that releases difluorocarbene upon heating. orgsyn.orgorgsyn.org Another approach utilizes S-(difluoromethyl)diarylsulfonium salts as bench-stable precursors that generate difluorocarbene in the presence of a base. sci-hub.senih.gov

| Reagent/Precursor | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Sodium Chlorodifluoroacetate | K2CO3 | DMF | 100 | Varies | orgsyn.org |

| S-(Difluoromethyl)diarylsulfonium salt | LiOH | Fluorobenzene | Room Temp | Good to Excellent | sci-hub.senih.gov |

| Difluoromethyltriflate (HCF2OTf) | KOH | MeCN/H2O | Room Temp | Good | nih.gov |

Table 1: Examples of Electrophilic Difluoromethylation of Phenols

Nucleophilic Difluoromethylation Methods

Nucleophilic difluoromethylation involves the reaction of an electrophilic substrate with a nucleophilic difluoromethylating agent. While less common for the direct O-difluoromethylation of phenols, these methods are crucial for creating precursors. For instance, (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), known as the Ruppert-Prakash reagent, can act as a nucleophilic difluoromethyl source after activation. rsc.org

More relevant to the synthesis of the target molecule, nucleophilic difluoromethylating reagents can be used to introduce the -CHF2 group onto an aromatic ring via cross-coupling reactions with a suitable electrophile (e.g., an aryl halide). Reagents like (difluoromethyl)zinc and (difluoromethyl)copper species have been developed for this purpose. cas.cn

| Nucleophilic Reagent | Electrophile | Catalyst | Key Features | Reference |

| TMSCF2H | Aldehydes, Ketones | Various | Mild conditions, broad scope | rsc.org |

| [(DMPU)2Zn(CF2H)2] | Aryl iodides | CuI | Good to excellent yields | rsc.org |

Table 2: Examples of Nucleophilic Difluoromethylation Reagents

Radical-Mediated Difluoromethylation Techniques

Radical difluoromethylation has emerged as a powerful tool for C-H functionalization, allowing for the direct introduction of the difluoromethyl group into aromatic systems. rsc.org These methods typically involve the generation of a difluoromethyl radical (•CHF2) from a suitable precursor, which then adds to the aromatic ring.

Various reagents can serve as sources of the difluoromethyl radical under photoredox, thermal, or metal-catalyzed conditions. rsc.org For example, zinc bis(difluoromethanesulfinate) (Zn(SO2CF2H)2) can generate •CHF2 radicals upon oxidation. rsc.org These reactions often exhibit good functional group tolerance and can be applied to complex molecules in late-stage functionalization strategies.

| Radical Precursor | Activation Method | Substrate Scope | Key Features | Reference |

| Zn(SO2CF2H)2 | Single-electron oxidation | Heteroarenes | Good functional group tolerance | rsc.org |

| BrCF2H | Radical abstraction | Alkenes, Alkynes | Atom-transfer radical addition | rsc.org |

| Iodo(difluoro)methane | Photoredox Catalysis | Arenes | Mild conditions | rsc.org |

Table 3: Examples of Radical Difluoromethylation Precursors and Methods

Palladium-Catalyzed Cross-Coupling and Other Transition Metal-Mediated Approaches for Aromatic Functionalization

Transition metal catalysis, particularly with palladium, has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds in aromatic systems. nih.govrsc.org These methods offer powerful strategies for constructing the this compound core, either by building the aromatic ring or by introducing the key functional groups.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, can be employed to assemble the substituted phenol. For example, a Suzuki coupling could be used to form the C-C bond between a suitably functionalized boronic acid and an aromatic halide, followed by further modifications to install the hydroxyl, methoxy, and difluoromethyl groups.

More recently, transition metal-catalyzed C-H activation has become a highly attractive strategy for the direct functionalization of arenes. nih.govresearchgate.net This approach avoids the need for pre-functionalized starting materials. For instance, a palladium-catalyzed C-H olefination could be used to introduce a vinyl group that can be subsequently converted to the difluoromethyl group. acs.org Directing groups are often employed to control the regioselectivity of C-H activation. nih.govnih.gov

| Reaction Type | Catalyst | Key Transformation | Applicability to Target Synthesis | Reference |

| Suzuki Coupling | Pd(0) complexes | Aryl-Aryl bond formation | Construction of the substituted aromatic ring | rsc.org |

| Buchwald-Hartwig Amination | Pd(0)/Pd(II) complexes | Aryl-Nitrogen bond formation | Introduction of nitrogen-containing precursors | rsc.org |

| C-H Hydroxylation | Pd(II) complexes | Arene C-H to C-OH | Direct synthesis of phenolic compounds | nih.gov |

| C-H Olefination | Pd(II) complexes | Arene C-H to C-alkenyl | Introduction of a functional handle for further conversion | acs.org |

Table 4: Transition Metal-Mediated Approaches for Aromatic Functionalization

Green Chemistry Principles in the Sustainable Synthesis of this compound

Green chemistry principles are integral to developing sustainable synthetic routes for complex molecules like this compound. youtube.com These principles aim to minimize waste, reduce energy consumption, and use less hazardous materials. youtube.com

Atom Economy and Step Efficiency in Reaction Design

Atom economy is a measure of how many atoms from the reactants are incorporated into the final product. wikipedia.org Syntheses with high atom economy are inherently more efficient and generate less waste. nih.gov For the synthesis of this compound, this involves designing reaction pathways that maximize the incorporation of atoms from starting materials into the target molecule. buecher.de Cascade reactions and multicomponent reactions are powerful strategies for improving step economy by combining multiple transformations in a single operation, thus avoiding the isolation of intermediates and reducing solvent and energy usage. rsc.org For instance, a palladium-catalyzed direct difluoromethylation of an aryl boronic acid precursor could offer a more atom-economical route compared to multi-step sequences. rsc.orgnih.gov

Table 1: Comparison of Atom Economy in Different Reaction Types

| Reaction Type | General Transformation | Atom Economy | Relevance to Synthesis |

| Addition | A + B → C | 100% | Ideal for incorporating the difluoromethyl group. |

| Rearrangement | A → B | 100% | Can be used to form the phenol ring structure. |

| Substitution | A-B + C → A-C + B | < 100% | Often necessary but generates byproducts. |

| Elimination | A → B + C | < 100% | Can be used to create unsaturation but is inherently wasteful. |

This table illustrates the inherent efficiency of different reaction types, guiding the design of more sustainable synthetic routes.

Solvent Selection and Alternative Reaction Media (e.g., Water, Ionic Liquids, Supercritical Fluids)

The choice of solvent is a critical aspect of green chemistry, as solvents account for a significant portion of industrial waste. ubc.cawhiterose.ac.uk The ideal green solvent is non-toxic, readily available, and easily recyclable. ijsr.net While traditional organic solvents like dichloromethane (B109758) and toluene (B28343) are effective, they pose environmental and health risks. whiterose.ac.uk

Alternative reaction media are being explored for the synthesis of fluorinated compounds.

Water: As a solvent, water is non-flammable, non-toxic, and inexpensive. nih.govroyalsocietypublishing.org Biocatalytic processes often utilize water as the solvent of choice. royalsocietypublishing.org

Supercritical Fluids: Supercritical carbon dioxide (sc-CO2) is a promising alternative, particularly for reactions involving non-polar compounds. youtube.com It is non-flammable and its solvent properties can be tuned by adjusting temperature and pressure. nih.gov

Ionic Liquids: These are salts that are liquid at low temperatures and have negligible vapor pressure, reducing air pollution. ijsr.net However, their synthesis and potential toxicity require careful consideration. nih.gov

Fluorinated Solvents: Highly fluorinated solvents can form biphasic systems with organic solvents, facilitating catalyst and product separation. ijsr.net

Flow Chemistry and Continuous Processing Approaches for Scalable Production of this compound

Flow chemistry offers several advantages over traditional batch processing for the scalable production of fine chemicals and pharmaceuticals. youtube.com In a flow system, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. durham.ac.uk This enhanced control can lead to higher yields, improved safety, and more consistent product quality. youtube.comnih.gov

For the synthesis of this compound, a multi-step flow process could be designed where intermediates are generated and immediately used in the subsequent step without isolation. nih.gov This "telescoped" approach significantly reduces processing time and waste. nih.gov For instance, the formation of a key intermediate could be performed in one reactor, followed by a difluoromethylation reaction in a second reactor, all within a closed, continuous system. acs.org The use of packed-bed reactors containing immobilized catalysts or reagents can further enhance the efficiency and sustainability of the process. durham.ac.uk

Table 2: Comparison of Batch vs. Flow Chemistry for Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

| Scale | Limited by vessel size | Scalable by extending run time |

| Safety | Higher risk with large volumes of hazardous materials | Smaller reaction volumes enhance safety |

| Control | Difficult to control temperature and mixing in large batches | Precise control over reaction parameters |

| Efficiency | Often requires isolation of intermediates | Enables telescoped reactions, reducing workup |

| Productivity | Lower space-time yield | Higher space-time yield |

This table highlights the key advantages of adopting flow chemistry for the industrial production of specialty chemicals.

Chemo- and Regioselective Considerations in the Multi-Step Synthesis of this compound

The synthesis of a polysubstituted phenol like this compound requires careful control over chemoselectivity and regioselectivity. oregonstate.edu Chemoselectivity refers to the ability to react with one functional group in the presence of others, while regioselectivity is the control of the position at which a reaction occurs on a molecule. researchgate.net

In the context of this compound, a key challenge is the selective introduction of the difluoromethyl group at the C3 position of the aromatic ring, ortho to the hydroxyl group and meta to the methoxy group. nih.gov The directing effects of the hydroxyl and methoxy groups on the aromatic ring will influence the regiochemical outcome of electrophilic or metal-catalyzed substitution reactions. acs.org For example, direct C-H functionalization strategies often require the use of directing groups to achieve the desired regioselectivity. nih.gov The development of catalytic systems that can override the inherent directing effects of the existing substituents is an active area of research. acs.orgresearchgate.net

Strategies for Enantioselective or Diastereoselective Synthesis of Chiral Derivatives

While this compound itself is not chiral, the development of synthetic methods that can be adapted to produce chiral derivatives is of significant interest, particularly for applications in medicinal chemistry. researchgate.netnih.gov Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule.

Strategies for achieving enantioselectivity or diastereoselectivity in the synthesis of derivatives of this compound could include:

Asymmetric Hydrogenation: The reduction of a prochiral double bond using a chiral catalyst can create a stereocenter with high enantiomeric excess. rsc.orgacs.org

Chiral Catalysts: The use of chiral transition metal complexes or organocatalysts can induce asymmetry in a variety of reactions, such as alkylations, cyclizations, or cross-coupling reactions. nih.govnih.gov

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction.

The synthesis of chiral derivatives containing the difluoromethyl group is a challenging but important area of research, as the introduction of chirality can have a profound impact on the biological activity of a molecule. nih.gov

Chemical Reactivity and Mechanistic Studies of 3 Difluoromethyl 4 Methoxyphenol and Its Derivatives

Reactivity Profiles of the Phenolic Hydroxyl Group

The primary reactions involving the phenolic hydroxyl group are O-alkylation and O-acylation, which proceed via the formation of a more nucleophilic phenoxide ion.

O-Alkylation

A common method for the derivatization of phenols is O-alkylation, often achieved through the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction involves the deprotonation of the phenolic hydroxyl group by a suitable base to form a phenoxide anion. This highly nucleophilic phenoxide then undergoes a bimolecular nucleophilic substitution (SN2) reaction with an alkyl halide to form an ether. wikipedia.org

The general mechanism involves two main steps:

Deprotonation: The phenol (B47542) is treated with a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate the corresponding sodium or potassium phenoxide.

Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic carbon of an alkyl halide (e.g., methyl iodide, ethyl bromide), displacing the halide and forming the ether linkage. youtube.com

The choice of reactants and conditions is crucial for a successful Williamson ether synthesis. Primary alkyl halides are preferred as they are most susceptible to SN2 attack. masterorganicchemistry.com The reaction is typically carried out in a polar aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), which can solvate the cation of the base without hindering the nucleophilicity of the phenoxide. masterorganicchemistry.com

Below is a representative table for a typical O-alkylation reaction of 3-(Difluoromethyl)-4-methoxyphenol.

| Reactant 1 | Reagent | Reactant 2 | Solvent | Product |

| This compound | 1. Sodium Hydride (NaH) | 2. Methyl Iodide (CH₃I) | Tetrahydrofuran (THF) | 1-(Difluoromethyl)-2-methoxy-4-methylbenzene |

O-Acylation

O-acylation is another key transformation of the phenolic hydroxyl group, leading to the formation of phenyl esters. This reaction typically involves treating the phenol with an acylating agent, such as an acyl halide or an acid anhydride, in the presence of a base. The base, often a tertiary amine like pyridine (B92270) or triethylamine, serves to neutralize the acidic byproduct (e.g., HCl) and can also act as a nucleophilic catalyst.

The mechanism proceeds through the nucleophilic attack of the phenolic oxygen on the electrophilic carbonyl carbon of the acylating agent. The presence of the electron-donating methoxy (B1213986) group enhances the nucleophilicity of the phenolic oxygen, facilitating this reaction.

A general scheme for the O-acylation of this compound is presented in the table below.

| Reactant 1 | Reagent | Base | Product |

| This compound | Acetic Anhydride ((CH₃CO)₂O) | Pyridine | 3-(Difluoromethyl)-4-methoxyphenyl acetate |

The reactivity of the phenolic hydroxyl group in this compound is thus a versatile handle for the synthesis of a variety of derivatives. The balance of electronic effects from the methoxy and difluoromethyl substituents influences the precise conditions required for these transformations. Further mechanistic studies could provide deeper insights into the kinetics and thermodynamics of these reactions.

Q & A

Basic: What are the standard protocols for synthesizing 3-(Difluoromethyl)-4-methoxyphenol, and what critical parameters influence yield?

Answer:

The synthesis typically involves difluoromethylation of phenolic precursors under controlled conditions. A common approach is reacting 4-methoxyphenol with a difluoromethylating agent (e.g., sodium 2-chloro-2,2-difluoroacetate) in a polar aprotic solvent like DMF, with cesium carbonate as a base. Key parameters include:

- Temperature control (reactions often require 60–80°C for activation).

- Gas evolution management (use of oil bubblers to monitor CO₂ release).

- Stoichiometric balance (excess base can lead to side reactions like demethylation).

Refer to risk assessments for handling reactive intermediates, particularly fluorinated byproducts .

Advanced: How can reaction conditions be optimized to mitigate competing pathways during difluoromethylation?

Answer:

Competing pathways (e.g., over-fluorination or oxidation) can be minimized by:

- Slow addition of reagents under ice-bath conditions to control exothermicity .

- Use of radical inhibitors (e.g., BHT) to suppress unintended radical chain reactions.

- Real-time monitoring via FTIR or GC-MS to track intermediate formation.

Advanced optimization may involve DoE (Design of Experiments) to model interactions between temperature, solvent polarity, and catalyst loading .

Basic: What analytical techniques are most reliable for characterizing this compound?

Answer:

- NMR spectroscopy : NMR is critical for confirming the difluoromethyl group (-CF₂H, δ ≈ -120 to -130 ppm). NMR resolves methoxy (-OCH₃, δ ≈ 3.8 ppm) and aromatic protons.

- High-resolution mass spectrometry (HRMS) : Accurate mass analysis ensures molecular formula validation.

- HPLC-PDA : Purity assessment with reverse-phase C18 columns (methanol/water mobile phase) .

Advanced: How do fluorinated analogs like this compound influence drug-receptor binding compared to non-fluorinated analogs?

Answer:

The difluoromethyl group enhances binding via:

- Hydrophobic interactions : Increased lipophilicity improves membrane permeability.

- Electron-withdrawing effects : Stabilizes hydrogen bonds with target proteins.

- Conformational rigidity : Restricts rotational freedom, optimizing pharmacophore orientation.

Comparative studies using molecular docking (PDB) and MD simulations are recommended to quantify these effects .

Basic: What safety precautions are essential when handling this compound in the lab?

Answer:

- PPE : Gloves (nitrile), safety goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods due to volatile fluorinated intermediates.

- Waste disposal : Segregate fluorinated waste for specialized treatment to prevent environmental contamination .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies often arise from:

- Purity variability : Validate compound purity via HPLC and elemental analysis.

- Assay conditions : Standardize protocols (e.g., cell line viability, solvent controls).

- Metabolic stability : Use LC-MS/MS to monitor in vitro degradation products.

Cross-reference data from reputable databases (PubMed, Connected Papers) to identify consensus .

Basic: What are the stability profiles of this compound under varying storage conditions?

Answer:

- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation.

- Humidity control : Use desiccants to avoid hydrolysis of the methoxy group.

- Long-term stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC checks .

Advanced: What computational tools are effective for predicting the environmental fate of fluorinated phenolic compounds?

Answer:

- EPI Suite : Estimates biodegradation half-life and bioaccumulation potential.

- DFT calculations : Model degradation pathways (e.g., hydroxyl radical attack).

- QSAR models : Correlate substituent effects with toxicity endpoints (e.g., EC50 for aquatic organisms) .

Basic: How is this compound utilized as a building block in medicinal chemistry?

Answer:

It serves as:

- Antifungal agent precursor : Pyrazole-carboxamide derivatives show activity against Candida spp. .

- Kinase inhibitor intermediate : Methoxy and fluorinated groups enhance selectivity in ATP-binding pockets.

Advanced: What strategies improve the scalability of difluoromethylation reactions for industrial research?

Answer:

- Continuous flow systems : Enhance heat/mass transfer and reduce batch variability.

- Catalyst recycling : Immobilize cesium carbonate on silica to reduce waste.

- Green solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.